molecular formula C30H36N2O4 B1669951 Deacylcortivazol CAS No. 4906-84-7

Deacylcortivazol

Cat. No.: B1669951
CAS No.: 4906-84-7
M. Wt: 488.6 g/mol
InChI Key: FKAINCOIINXAOK-UFVJYOHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action and Binding Affinity

DAC operates primarily through its interaction with the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, DAC features a bulky phenylpyrazole group that modifies the ligand binding pocket of the GR, effectively doubling its size. This alteration allows for a more flexible interaction with various ligands, making DAC a potent agonist even in cases where other glucocorticoids fail to bind effectively. Studies have shown that DAC can be up to 40 times more potent than dexamethasone and 200 times more potent than cortisol in activating GR .

Cancer Treatment

DAC has shown promise in treating certain types of leukemia, particularly B-cell acute lymphoblastic leukemia (B-ALL). Research indicates that DAC can induce cell death in modified leukemia cells that are typically resistant to conventional glucocorticoids. In experiments involving REH cells (derived from a patient with B-ALL), DAC demonstrated significant cytotoxic activity, suggesting its potential as a therapeutic agent for resistant forms of cancer .

Anti-inflammatory Properties

As a glucocorticoid, DAC retains the anti-inflammatory properties characteristic of this class of compounds. Its ability to bind with high affinity to GR allows it to exert immunosuppressive effects, which can be beneficial in treating autoimmune diseases and inflammatory conditions. The structural modifications in DAC enhance its selective activity, potentially reducing side effects associated with non-selective glucocorticoids .

Structure-Activity Relationship (SAR)

The structure-activity relationship of DAC has been extensively studied, revealing insights into how modifications can enhance potency and specificity. The introduction of various substituents at different positions on the pyrazole ring has been shown to influence both the affinity for the GR and the overall biological activity. For instance:

  • 2′-Substituted Compounds : These have exhibited greater cellular affinity and potency compared to traditional glucocorticoids.
  • 1′-Substituted Compounds : Certain modifications at this position resulted in ligands with up to ten times the potency of dexamethasone .

Case Studies and Research Findings

Several studies have documented the efficacy of DAC in various experimental settings:

Study Findings Significance
NCBI Study DAC shows enhanced potency against B-ALL cells resistant to dexamethasone.Suggests potential for treating resistant leukemia forms.
Nature Research Structural analysis reveals unique binding characteristics of DAC compared to other glucocorticoids.Provides insights into drug design for more effective glucocorticoids.
Endocrine Journal Comparison of binding affinities indicates superior performance of DAC over traditional therapies.Highlights the need for further exploration into DAC's clinical applications.

Biological Activity

Deacylcortivazol (DAC) is a synthetic derivative of cortisol, notable for its enhanced potency and specificity as a glucocorticoid receptor (GR) agonist. This article explores the biological activity of DAC, including its mechanism of action, structural characteristics, and implications for therapeutic use.

Structural Characteristics

DAC features a phenyl-pyrazole group fused to the 2–3 position of the corticosteroid A ring, which replaces the C3-keto group typically found in natural glucocorticoids. This modification significantly alters its binding dynamics with the GR, resulting in an expanded ligand-binding pocket that accommodates various substitutions on the pyrazole ring. This structural change is pivotal in enhancing the compound's affinity and potency compared to traditional glucocorticoids like dexamethasone (DEX) and cortisol.

Potency Comparison

Research indicates that DAC exhibits remarkable potency:

  • 200-fold more potent than cortisol.
  • 40-fold more potent than dexamethasone.
  • Effective concentrations for DAC are reported as low as 0.1 nM , compared to 4.0 nM for DEX and 20 nM for cortisol .

DAC binds to the GR and induces a conformational change that activates transcriptional activity. This interaction leads to:

  • Enhanced anti-inflammatory effects.
  • Reduced transactivation compared to DEX, maintaining about 90% of DEX's anti-inflammatory potential while demonstrating a lower toxicity profile .

Case Studies and Research Findings

Several studies have highlighted DAC's efficacy in various contexts:

  • Cytotoxic Activity Against Leukemia Cells :
    • DAC-like compounds demonstrated significant cytotoxicity against leukemia cells, requiring GR expression for their activity. Modifications at the 1′ and 2′ positions of the pyrazole ring resulted in ligands with varying degrees of potency, with some showing over 5× greater potency than DEX .
  • Resistance in Acute Leukemia :
    • DAC has shown effectiveness against childhood acute leukemia resistant to other glucocorticoids, suggesting its potential as a treatment option for patients with glucocorticoid resistance .
  • Pathologic GR Mutants :
    • In studies involving pathologic GRα mutants, DAC was found to be a more effective agonist than DEX, filling structural gaps created by mutations that impair ligand binding. This characteristic allows DAC to stimulate transcriptional activity efficiently even in defective receptors .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

CharacteristicThis compound (DAC)Dexamethasone (DEX)Cortisol
Potency (EC50)0.1 nM4.0 nM20 nM
Relative Potency200-fold > cortisol40-fold > DEX-
Anti-inflammatory Potential~90% of DEXFullFull
Cytotoxicity in Leukemia CellsYesYesYes
Efficacy Against GR MutantsHighModerateLow

Properties

CAS No.

4906-84-7

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1

InChI Key

FKAINCOIINXAOK-UFVJYOHBSA-N

SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Canonical SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one
bimedrazole
deacylcortivazol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deacylcortivazol
Reactant of Route 2
Reactant of Route 2
Deacylcortivazol
Reactant of Route 3
Deacylcortivazol
Reactant of Route 4
Deacylcortivazol
Reactant of Route 5
Deacylcortivazol
Reactant of Route 6
Deacylcortivazol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.